molecular formula C17H19NO2S B2374907 4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207059-22-0

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2374907
CAS No.: 1207059-22-0
M. Wt: 301.4
InChI Key: XDEABUSVDJBPKT-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally related to the compound of interest, for the quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This application demonstrates how compounds with specific structural features can be used in neuroimaging to investigate neurological disorders (Kepe et al., 2006).

Antioxidant Activity Studies

Another study explored the structure, antioxidant activity, and electronic properties of a novel benzamide derivative through experimental and theoretical methods, including X-ray diffraction and DFT calculations. This highlights the role of such compounds in evaluating antioxidant properties, potentially relevant to the compound (Demir et al., 2015).

Heterocyclic Synthesis

Research into thiophenylhydrazonoacetates for heterocyclic synthesis demonstrates the chemical versatility of thiophene derivatives in creating a variety of nitrogen-containing rings, which may include structures similar to the compound of interest for diverse applications (Mohareb et al., 2004).

Anticancer Evaluation

A study on the design, synthesis, and anticancer evaluation of benzamide derivatives showcases the potential of structurally similar compounds in drug development for cancer treatment. This suggests a possible application area for the compound of interest in medicinal chemistry and oncology (Ravinaik et al., 2021).

Properties

IUPAC Name

4-ethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-2-20-14-7-5-13(6-8-14)16(19)18-12-17(9-10-17)15-4-3-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEABUSVDJBPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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